molecular formula C10H13BrClNO B14370768 1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride CAS No. 90868-94-3

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride

Cat. No.: B14370768
CAS No.: 90868-94-3
M. Wt: 278.57 g/mol
InChI Key: PDCKRWJGEXJWJN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It is characterized by the presence of a bromophenyl group attached to a dimethylamino ethanone moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst depending on the specific synthetic route

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 4-bromobenzoic acid

    Reduction: 1-(4-Bromophenyl)-2-(dimethylamino)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride
  • 1-(4-Fluorophenyl)-2-(dimethylamino)ethanone;hydrochloride
  • 1-(4-Methylphenyl)-2-(dimethylamino)ethanone;hydrochloride

Uniqueness

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

90868-94-3

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(dimethylamino)ethanone;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-12(2)7-10(13)8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3;1H

InChI Key

PDCKRWJGEXJWJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C1=CC=C(C=C1)Br.Cl

Origin of Product

United States

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